5-[3-(morpholine-4-sulfonyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol
Description
This compound features a 1,2,4-triazole core substituted at positions 3, 4, and 3. Key structural elements include:
- Position 4: A 4-(trifluoromethoxy)phenyl group, contributing electron-withdrawing properties and metabolic stability.
- Position 5: A 3-(morpholine-4-sulfonyl)phenyl group, enhancing solubility and binding affinity to biological targets like GPR-16.
- Position 3: A thiol (-SH) group, enabling disulfide bond formation or interactions with metal ions.
Biological Relevance: The compound acts as a GPR-17 agonist and has demonstrated synergistic antitumor effects in glioblastoma multiforme (GBM) when combined with temozolomide (TMZ) and alkylaminophenol, reducing migration, invasion, and proliferation of cancer cells .
Properties
IUPAC Name |
3-(3-morpholin-4-ylsulfonylphenyl)-4-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4O4S2/c20-19(21,22)30-15-6-4-14(5-7-15)26-17(23-24-18(26)31)13-2-1-3-16(12-13)32(27,28)25-8-10-29-11-9-25/h1-7,12H,8-11H2,(H,24,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAPEHOWQKUBLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=NNC(=S)N3C4=CC=C(C=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101332718 | |
| Record name | 3-(3-morpholin-4-ylsulfonylphenyl)-4-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101332718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID85198443 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
519151-94-1 | |
| Record name | 3-(3-morpholin-4-ylsulfonylphenyl)-4-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101332718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[3-(morpholine-4-sulfonyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
5-[3-(Morpholine-4-sulfonyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol is a complex organic compound with significant potential in biological applications, particularly in the field of cancer therapy. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring, sulfonamide functionality, and a trifluoromethoxy group, contributing to its unique biological interactions. Its molecular formula is with a molecular weight of 470.5 g/mol .
Anticancer Properties
Preliminary studies indicate that this compound exhibits promising anticancer activity. The mechanisms through which it exerts these effects involve interactions with various cellular targets, leading to apoptosis and inhibition of cell proliferation.
Table 1: Summary of Anticancer Activity Studies
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | HepG2 | TBD | Induces apoptosis |
| 6d (related compound) | HepG2 | 13.004 | Cell cycle arrest |
| 6e (related compound) | HepG2 | 28.399 | Inhibition of proliferation |
Studies have shown that derivatives with electron-donating groups exhibit enhanced anti-proliferative activity compared to those with electron-withdrawing groups .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of specific functional groups significantly influences the biological activity of triazole derivatives. For instance, compounds containing electron-donating substituents at strategic positions on the aryl rings demonstrate increased potency against cancer cell lines.
Table 2: Structure-Activity Relationship Findings
| Compound | Substituents | Activity Level |
|---|---|---|
| 6d | Two methyl groups (ortho/meta) | High |
| 6e | Bromo group (para) | Low |
The proposed mechanism involves the inhibition of critical signaling pathways associated with cancer cell growth and survival. This includes interference with the PI3K/Akt and MAPK pathways, leading to reduced cell viability and increased apoptosis rates .
Case Studies
Several case studies have explored the efficacy of triazole derivatives in treating various cancers:
- Liver Cancer (HepG2 Cells) : A study demonstrated that compounds similar to this compound exhibited significant anti-proliferative effects with varying IC50 values depending on their structural modifications .
- Breast Cancer : Other derivatives have shown activity against T47D breast cancer cells, indicating the potential for broader applications in oncology .
Comparison with Similar Compounds
Structural Analogues with Morpholine Sulfonyl Phenyl Substituents
Key Insight : The trifluoromethoxy group in the target compound enhances electron-withdrawing effects and metabolic stability compared to cyclopentyl or allyl substituents, likely contributing to its efficacy in GBM.
Analogues with Aromatic/Electron-Withdrawing Substituents
Key Insight : The trifluoromethoxy group in the target compound offers a balance of steric bulk and electronic effects, distinguishing it from fluorophenyl or chlorophenyl derivatives.
Analogues with Heterocyclic/Functionalized Substituents
Key Insight: The morpholine sulfonyl group in the target compound provides both hydrogen-bonding capacity and solubility, contrasting with trimethoxy or dimethylamino substituents.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-[3-(morpholine-4-sulfonyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via alkylation or cyclization reactions starting from precursor triazole-thiol derivatives. For example, alkylation of 1,2,4-triazole intermediates with brominated aryl sulfonates (e.g., phenacyl bromide derivatives) under basic conditions (e.g., K₂CO₃ in DMF) is a common strategy . Purification involves recrystallization from ethanol or column chromatography (silica gel, eluent: ethyl acetate/hexane). Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .
Q. Which spectroscopic techniques are critical for structural confirmation of this triazole-thiol derivative?
- Methodological Answer :
- ¹H-NMR : Assign peaks for the morpholine-sulfonyl group (δ ~3.5–3.7 ppm for morpholine protons), trifluoromethoxy substituent (δ ~7.3–7.5 ppm for aromatic protons adjacent to -OCF₃), and thiol proton (δ ~13.5 ppm, if unsubstituted) .
- LC-MS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns consistent with the sulfonyl and trifluoromethoxy groups .
- FT-IR : Identify S-H stretching (~2550 cm⁻¹) and sulfonyl S=O vibrations (~1150–1350 cm⁻¹) .
Q. How can researchers assess the compound’s solubility and stability under experimental conditions?
- Methodological Answer :
- Solubility : Test in DMSO (primary solvent for biological assays) and aqueous buffers (pH 4–8) using UV-Vis spectroscopy to detect precipitation .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., oxidized thiol to disulfide) are identified via LC-MS .
Advanced Research Questions
Q. What computational strategies predict the biological targets and binding affinity of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases, sulfotransferases). The morpholine-sulfonyl group may engage in hydrogen bonding with active-site residues .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electronic properties (e.g., HOMO-LUMO gaps) and nucleophilic/electrophilic sites for reactivity .
Q. How can structure-activity relationship (SAR) studies guide derivative design to enhance metabolic stability?
- Methodological Answer :
- S-Alkylation : Replace the thiol (-SH) group with methyl or ethyl substituents to prevent oxidation. Evaluate derivatives using microsomal stability assays (human liver microsomes, NADPH cofactor) .
- ADME Prediction : Tools like SwissADME predict logP (lipophilicity) and CYP450 interactions. The trifluoromethoxy group may reduce metabolic clearance due to electron-withdrawing effects .
Q. What experimental and theoretical approaches resolve contradictions in reported biological activity data?
- Methodological Answer :
- Dose-Response Validation : Replicate assays (e.g., antimicrobial MIC tests) with strict controls (e.g., ATCC strains, CLSI guidelines) to address variability .
- QSAR Modeling : Develop quantitative models correlating substituent electronic parameters (Hammett σ) with activity. For example, electron-deficient aryl groups may enhance target binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
